N-(2-Hydroxyethyl)-3-oxobutanamide
Overview
Description
N-(2-Hydroxyethyl)-3-oxobutanamide, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO3 and its molecular weight is 145.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Extraction Equilibria and Lithium Ion Separation
The β-carbonyl amide N,N-bis(2-ethylhexyl)-3-oxobutanamide demonstrates significant potential in the extraction of lithium ions from saturated MgCl2 solutions, showcasing its application in lithium separation processes. This substance, used alongside tributyl phosphate in a mixed extractant system with FeCl3 as a co-extractant, enables a high Li-to-Mg separation factor (450–700), showcasing its effectiveness in avoiding phase interface objects under conditions of low solution acidity. This research underscores the compound's utility in separating lithium from salt lake brine with high magnesium-to-lithium ratios, marking a notable advancement in hydrometallurgy (Ji et al., 2016).
Organic Synthesis and Chemical Transformations
N-(2-Hydroxyethyl)-3-oxobutanamide and its derivatives are key intermediates in various organic synthesis processes. For instance, the synthesis of various substituted N-aryl carbamoyl methyl diacetates from N-aryl-3-oxobutanamides through a diacetoxylation process mediated by iodobenzene diacetate and Zn(OAc)2 provides a novel method for forming C–O bonds and cleaving C–C bonds. This process yields materials from readily available starting substances in good to excellent yields, illustrating the compound's versatility in organic chemistry (Wenjun et al., 2012).
Synthesis and Toxicity Assessment
The synthesis and toxicity assessment of 3-oxobutanamide derivatives against human lymphocytes and isolated mitochondria offer insights into the compound's biological interactions. This assessment, focusing on the prediction of toxicity risk, highlights the compound's limited toxicity at low concentrations while revealing potential toxic effects at higher concentrations. Such findings provide valuable information for the development of safer chemical compounds and the understanding of their biological impacts (Razzaghi-Asl et al., 2017).
Heterocyclic Scaffold Formation
The influence of aryl substituents in N-aryl-3-oxobutanamides on the outcome of multicomponent reactions with 5-amino-3-methylisoxazole and salicylaldehyde underlines the compound's role in generating diverse heterocyclic scaffolds. This research demonstrates how varying conditions can selectively yield different types of heterocyclic structures, emphasizing the compound's utility in the targeted synthesis of novel organic molecules (Tkachenko et al., 2014).
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)-3-oxobutanamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . Its primary targets are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA exerts its effects by binding to PPAR-α, GPR55, and GPR119 . This interaction results in a variety of biological effects, some related to chronic inflammation and pain . The presence of PEA enhances anandamide activity through an "entourage effect" .
Biochemical Pathways
PEA is involved in several biochemical pathways related to inflammation and pain. It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . The deregulation of cannabinoid receptors and their endogenous ligands accompanies the development and progression of β-amyloid-induced neuroinflammation .
Pharmacokinetics
In one study, [14C]-HEP was administered orally to volunteers to investigate its plasma profile and calculate relevant pharmacokinetic parameters .
Result of Action
The molecular and cellular effects of PEA’s action are primarily related to its anti-inflammatory and analgesic properties . It has been shown to reduce inflammation and alleviate pain, making it potentially useful in the treatment of conditions characterized by these symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of certain enzymes, such as glutathione S-transferase, can affect the metabolism of the compound . Additionally, factors such as pH and temperature can potentially influence the stability and activity of the compound.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-5(9)4-6(10)7-2-3-8/h8H,2-4H2,1H3,(H,7,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLHYHWFVOHKMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20947145 | |
Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-97-5 | |
Record name | N-(2-Hydroxyethyl)-3-oxobutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24309-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Hydroxyethyl)acetoacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-Hydroxyethyl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20947145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxyethyl)acetoacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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